4-Methyl-2H-furo[2,3-H]chromene-2,8,9-trione 8-[(4-methoxyphenyl)hydrazone]
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Overview
Description
(8E)-8-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furochromene core and a hydrazinylidene moiety. The presence of methoxy and methyl groups further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-8-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylhydrazine with a suitable furochromene precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
(8E)-8-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (8E)-8-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Researchers may study its pharmacokinetics, pharmacodynamics, and potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, (8E)-8-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (8E)-8-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Uniqueness
(8E)-8-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE stands out due to its unique furochromene core and hydrazinylidene moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H14N2O5 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
9-hydroxy-8-[(4-methoxyphenyl)diazenyl]-4-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C19H14N2O5/c1-10-9-15(22)26-18-13(10)7-8-14-16(18)17(23)19(25-14)21-20-11-3-5-12(24-2)6-4-11/h3-9,23H,1-2H3 |
InChI Key |
IXUTWHGJFOUJOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)N=NC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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